

HB007 Demonstrates Potent Anti-Tumor Activity in Preclinical In Vivo Models

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Compound of Interest

Compound Name: HB007

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A novel small-molecule SUMO1 degrader, **HB007**, has shown significant anti-tumor efficacy in in vivo preclinical studies, offering a promising new therapeutic avenue for a range of cancers, including brain, breast, colon, and lung cancer. Experimental data from patient-derived xenograft (PDX) mouse models indicate that **HB007** effectively suppresses tumor growth and improves survival.

HB007 is a first-in-class small molecule that induces the ubiquitination and subsequent degradation of the Small Ubiquitin-like Modifier 1 (SUMO1) protein.[1][2][3] Elevated levels of SUMO1 have been implicated in the progression of various cancers, making it a compelling target for therapeutic intervention. The targeted degradation of SUMO1 by **HB007** represents a novel anti-cancer strategy.[1][3]

Comparative In Vivo Efficacy of HB007

To contextualize the anti-tumor activity of **HB007**, this guide compares its performance with established standard-of-care chemotherapeutic agents in relevant preclinical models. The following tables summarize the available quantitative data on tumor growth inhibition and survival benefits.

Tumor Growth Inhibition (TGI)

Cancer Type	Model	Treatment	Dosage	Tumor Growth Inhibition (%)	Citation(s)
Colon Cancer	Patient-Derived Xenograft (PDX)	HB007	25-50 mg/kg (i.p.)	Significant suppression (Specific % not available)	
Colon Cancer	Xenograft	5-Fluorouracil + Oxaliplatin	Various	Significant	
Lung Cancer	Patient-Derived Xenograft (PDX)	HB007	25-50 mg/kg (i.p.)	Significant suppression (Specific % not available)	
Non-Small Cell Lung Cancer	Xenograft	Paclitaxel + Cisplatin	Various	Significant	
Breast Cancer	Patient-Derived Xenograft (PDX)	HB007	Not specified	Inhibited progression (Specific % not available)	
ER+ Breast Cancer	Xenograft	Tamoxifen	Various	Significant	
Triple-Negative Breast Cancer	Xenograft	Doxorubicin	Various	Significant	
Glioblastoma	Patient-Derived Neurospheroids	HB007	IC50 of 1.470µM (in vitro)	Dose-dependent inhibition (In vivo % not available)	

Note: Specific quantitative data for tumor growth inhibition percentages for **HB007** were not available in the reviewed literature. The qualitative descriptions from the sources are provided.

Survival Analysis

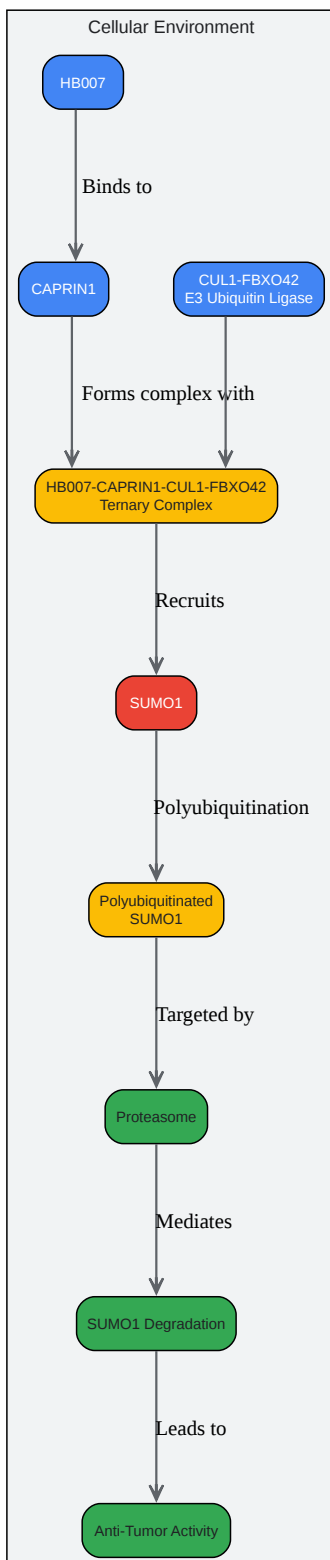
Cancer Type	Model	Treatment	Outcome	Citation(s)
BRCA-mutant Breast Cancer	Mouse Model	HB007	Increased survival compared to control	
Colon Cancer	Mouse Model	HB007	Increased survival compared to control	

Note: Detailed survival statistics such as median survival and hazard ratios for **HB007** were not available in the reviewed literature.

Mechanism of Action: The SUMO1 Degradation Pathway

HB007's anti-tumor activity stems from its ability to specifically trigger the degradation of SUMO1. This process is initiated by **HB007** binding to the protein CAPRIN1. This binding event induces the formation of a ternary complex with the CUL1-FBXO42 E3 ubiquitin ligase. FBXO42 then recruits SUMO1 to this complex, leading to its polyubiquitination and subsequent degradation by the proteasome. The depletion of SUMO1 disrupts critical cellular processes that promote cancer cell proliferation and survival.

HB007-Induced SUMO1 Degradation Pathway

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Caption: **HB007** initiates the degradation of SUMO1 by forming a ternary complex, leading to anti-tumor effects.

Experimental Protocols

The in vivo validation of **HB007**'s anti-tumor activity was conducted using patient-derived xenograft (PDX) mouse models, a translational research approach that closely mimics human tumor biology.

In Vivo Xenograft Studies

Animal Models: Immunocompromised mice (e.g., NOD/SCID) were used for the engraftment of patient-derived tumor tissues or cancer cell lines.

Tumor Implantation:

- Patient-Derived Xenografts (PDX): Fresh tumor tissue from cancer patients was surgically implanted subcutaneously into the flank of the mice.
- Cell Line-Derived Xenografts (CDX): Human cancer cell lines were cultured and then injected subcutaneously into the mice.

Treatment Regimen:

- **HB007** Administration: **HB007** was administered via intraperitoneal (i.p.) injection. A common dosing schedule involved daily injections for a specified period (e.g., 15 days) at concentrations ranging from 25 to 50 mg/kg.
- Control Group: A control group of mice received a vehicle solution (the solvent used to dissolve **HB007**) following the same injection schedule.
- Standard-of-Care Agents: For comparative arms of studies, established chemotherapeutic drugs were administered according to clinically relevant protocols.

Efficacy Endpoints:

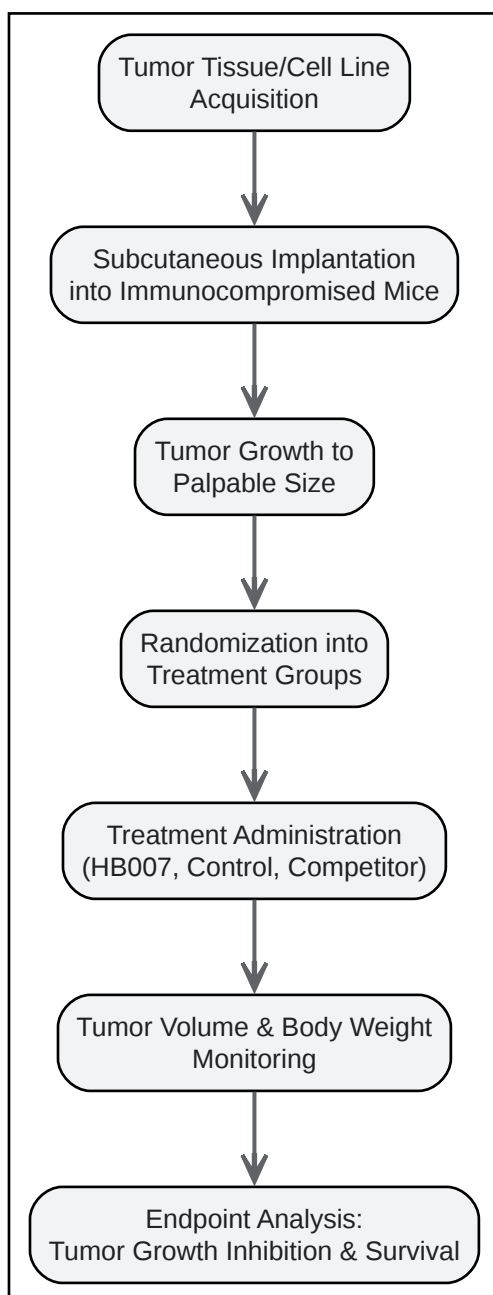
- Tumor Growth Inhibition: Tumor volume was measured regularly (e.g., twice weekly) using calipers. The percentage of tumor growth inhibition was calculated by comparing the tumor

volume in the treated groups to the control group.

- **Survival Analysis:** The overall survival of the mice in each treatment group was monitored, and Kaplan-Meier survival curves were generated to assess the survival benefit.

Experimental Workflow:

In Vivo Xenograft Experimental Workflow



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Caption: Workflow for assessing the in vivo anti-tumor efficacy of **HB007** in mouse models.

Conclusion

HB007 has demonstrated compelling anti-tumor activity in preclinical in vivo models of various cancers. Its novel mechanism of action, involving the targeted degradation of the oncoprotein SUMO1, distinguishes it from traditional chemotherapeutic agents. While direct quantitative comparisons with standard-of-care drugs are pending the release of more detailed data, the existing evidence strongly supports the continued development of **HB007** as a promising new cancer therapy. Further clinical investigation is warranted to fully elucidate its therapeutic potential in human patients.

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